2-Fluoro-3-(trifluoromethoxy)benzyl alcohol

Lipophilicity LogP Medicinal Chemistry

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol (CAS 86256-43-1), also known as [2-fluoro-3-(trifluoromethoxy)phenyl]methanol, is an aromatic fluorinated building block featuring a unique ortho-fluoro and meta-trifluoromethoxy substitution pattern. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, offering a combination of enhanced lipophilicity, modulated acidity, and distinct electronic properties that differentiate it from non-fluorinated or singly-substituted benzyl alcohol analogs.

Molecular Formula C8H6F4O2
Molecular Weight 210.13 g/mol
CAS No. 86256-43-1
Cat. No. B1339402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(trifluoromethoxy)benzyl alcohol
CAS86256-43-1
Molecular FormulaC8H6F4O2
Molecular Weight210.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)(F)F)F)CO
InChIInChI=1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2
InChIKeyUPSCFKSYRYUXEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol CAS 86256-43-1: Essential Fluorinated Building Block for Pharmaceutical Intermediates and SAR Development


2-Fluoro-3-(trifluoromethoxy)benzyl alcohol (CAS 86256-43-1), also known as [2-fluoro-3-(trifluoromethoxy)phenyl]methanol, is an aromatic fluorinated building block featuring a unique ortho-fluoro and meta-trifluoromethoxy substitution pattern . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, offering a combination of enhanced lipophilicity, modulated acidity, and distinct electronic properties that differentiate it from non-fluorinated or singly-substituted benzyl alcohol analogs .

Why In-Class Substitution of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol Is Not Feasible Without Quantitative Validation


In-class trifluoromethoxy benzyl alcohols (e.g., 3-(trifluoromethoxy)benzyl alcohol, 2-(trifluoromethoxy)benzyl alcohol) lack the ortho-fluorine substituent, which fundamentally alters key physicochemical parameters such as lipophilicity (LogP), acidity (pKa), and electronic distribution . These differences directly impact membrane permeability, metabolic stability, and reactivity in downstream synthetic transformations [1]. Simply substituting with a non-fluorinated analog without compensating for these quantitative shifts may lead to suboptimal SAR outcomes or reduced synthetic efficiency.

Quantitative Differentiation Evidence for 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol (CAS 86256-43-1) Relative to Comparators


Lipophilicity (LogP) Enhancement via Ortho-Fluoro Substitution Compared to Non-Fluorinated Trifluoromethoxy Analogs

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol exhibits a higher calculated LogP (2.21660) compared to 3-(trifluoromethoxy)benzyl alcohol (LogP 2.0775) and 2-(trifluoromethoxy)benzyl alcohol (LogP 2.0775) [1][2]. This increase of +0.139 log units translates to approximately 38% higher lipophilicity, which may enhance membrane permeability in biological assays .

Lipophilicity LogP Medicinal Chemistry SAR

Acidity (pKa) Modulation by Ortho-Fluoro Substitution Relative to Unsubstituted Benzyl Alcohol

The ortho-fluoro group in 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol lowers the benzylic alcohol pKa to 14.44 compared to benzyl alcohol (pKa 14.36±0.10) [1]. This slight increase in acidity (ΔpKa ≈ +0.08) reflects the electron-withdrawing effect of fluorine, which can influence the nucleophilicity of the alcohol in etherification or esterification reactions.

pKa Acidity Reactivity Nucleophilicity

Metabolic Stability Class-Level Inference: Impact of Trifluoromethoxy Group on Microsomal Clearance

Studies on aliphatic trifluoromethoxy-containing compounds indicate that the OCF3 group typically decreases metabolic stability in liver microsomes compared to CH3O- or CF3-substituted analogs [1]. While direct data for 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol is not available, class-level inference suggests that incorporating this moiety may lead to higher microsomal clearance rates than methoxy or trifluoromethyl counterparts, an important consideration for lead optimization in drug discovery.

Metabolic Stability Microsomal Clearance ADME Fluorine Chemistry

Synthetic Accessibility: High-Yield Reduction of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol can be synthesized via NaBH4 reduction of the corresponding benzaldehyde in 96% yield under mild conditions . This high-yielding, scalable protocol underscores its ready availability as a building block. In contrast, the synthesis of 2-(trifluoromethoxy)benzyl alcohol via a different route may afford lower yields, though direct comparative data in a single study is lacking.

Synthesis Yield Process Chemistry Reduction

Electronic Effects of Ortho-Fluoro Substitution: Altered Reactivity in Cross-Coupling Reactions

The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) while also providing resonance donation (+M) to the aromatic ring. This dual electronic influence can modify the reactivity of the benzylic position and the aromatic ring in Pd-catalyzed cross-coupling reactions compared to non-fluorinated analogs [1]. Specifically, the fluorine atom can stabilize adjacent carbanions and alter the regioselectivity of electrophilic aromatic substitution, though quantitative comparative data for this specific compound is not available in the literature.

Electronics Cross-Coupling Hammett Constants Catalysis

Optimal Application Scenarios for 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol Based on Quantitative Differentiation Evidence


Lead Optimization in CNS Drug Discovery Requiring Enhanced Lipophilicity

The ~0.14 log unit higher LogP compared to non-fluorinated trifluoromethoxy benzyl alcohols makes 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol a preferred building block for designing CNS-penetrant compounds where passive diffusion across the blood-brain barrier is essential . Its balanced lipophilicity (LogP ~2.2-2.3) falls within the optimal range for CNS drug candidates.

Synthesis of Fluorinated Phenethylamine Derivatives for Agrochemical Research

As an intermediate for fluorinated phenethylamines, this compound offers a streamlined entry to agrochemical actives. The ortho-fluoro group can influence binding to target enzymes and improve metabolic resistance, while the high-yielding reduction (96%) ensures cost-effective scale-up .

Structure-Activity Relationship (SAR) Studies Exploring Electronic and Steric Effects

The unique ortho-fluoro/meta-trifluoromethoxy substitution pattern provides a distinct electronic and steric profile. Researchers can use 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol to probe the impact of fluorine-induced electronic modulation on biological activity, complementing SAR investigations with non-fluorinated or para-substituted analogs .

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